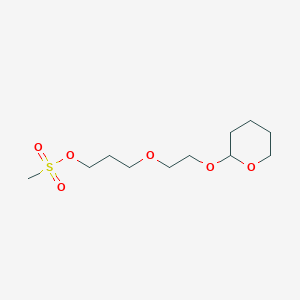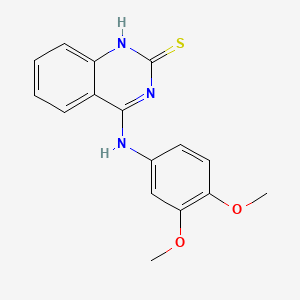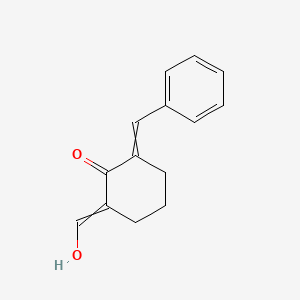
Zidovudine USP Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zidovudine USP Impurity G, also known as 3′-(3′-azido-3′-deoxythymidin-3-yl)-3′-deoxythymidine, is a related compound of Zidovudine, a thymidine analogue antiretroviral drug. Zidovudine is primarily used in the treatment of HIV infections. Impurity G is a dimeric form of Zidovudine and is often studied to understand the purity and stability of the primary drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine USP Impurity G involves the reaction of Zidovudine with specific reagents under controlled conditions. The primary synthetic route includes the azidation of thymidine, followed by coupling reactions to form the dimeric structure. The reaction conditions typically involve the use of solvents like methanol and chloroform, and the process is monitored using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and advanced chromatographic systems is common in industrial settings to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Zidovudine USP Impurity G undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Zidovudine, such as amine-substituted or oxidized forms .
Applications De Recherche Scientifique
Zidovudine USP Impurity G has several scientific research applications:
Chemistry: Used as a reference standard in chromatographic analysis to ensure the purity of Zidovudine.
Biology: Studied to understand the metabolic pathways and degradation products of Zidovudine.
Medicine: Helps in the development of more stable and effective antiretroviral formulations.
Industry: Used in quality control processes during the manufacturing of Zidovudine
Mécanisme D'action
The mechanism of action of Zidovudine USP Impurity G is closely related to that of Zidovudine. Zidovudine is a nucleoside reverse transcriptase inhibitor that competes with thymidine for incorporation into viral DNA. This incorporation results in chain termination during viral DNA synthesis, thereby inhibiting the replication of HIV. The dimeric form, Impurity G, is studied to understand the stability and potential
Propriétés
Formule moléculaire |
C20H25N7O8 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
1-[(2R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11?,12?,13-,14-,15+,16+/m0/s1 |
Clé InChI |
FOSHPJRCRHGLRP-RRLUZQOSSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4CC([C@@H](O4)CO)N=[N+]=[N-])C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B14095298.png)

![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14095321.png)

![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14095349.png)

![6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14095356.png)

![1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095359.png)
![6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14095369.png)
![3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B14095373.png)
![(8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14095381.png)
